molecular formula C13H12N2O3 B2468078 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 2044773-78-4

7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B2468078
CAS No.: 2044773-78-4
M. Wt: 244.25
InChI Key: GXSFMLMXIXEAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde is a complex organic compound that features a pyrazole ring fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the benzodioxole structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, which can lead to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzodioxole-containing molecules. Examples include:

Uniqueness

What sets 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde apart is its unique combination of the pyrazole and benzodioxole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-(2-ethylpyrazol-3-yl)-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-15-11(3-4-14-15)10-5-9(7-16)6-12-13(10)18-8-17-12/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSFMLMXIXEAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=C3C(=CC(=C2)C=O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.